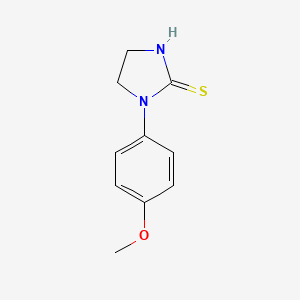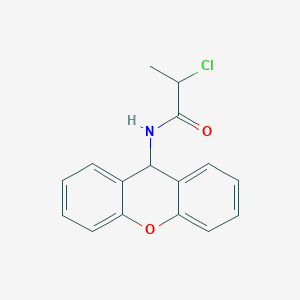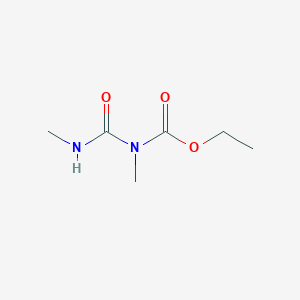![molecular formula C22H30N2O8 B14013513 2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
endo-BCN-PEG2-NHS ester is a compound used primarily in click chemistry as a crosslinker. It contains an NHS ester group, which can label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group is reactive with azide-tagged biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG2-NHS ester typically involves the reaction of endo-BCN with PEG2 and NHS ester. The reaction conditions often include the use of solvents like DMSO, DCM, and DMF, and the process is carried out under inert atmosphere conditions at low temperatures (e.g., -20°C) to maintain the stability of the compound .
Industrial Production Methods
Industrial production methods for endo-BCN-PEG2-NHS ester are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
endo-BCN-PEG2-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The BCN group reacts with azide-tagged biomolecules under copper-free conditions
Common Reagents and Conditions
Reagents: Primary amines, azide-tagged biomolecules.
Conditions: Reactions are typically carried out in solvents like DMSO, DCM, and DMF, under inert atmosphere conditions
Major Products
The major products formed from these reactions include amide-linked conjugates and triazole-linked biomolecules .
Wissenschaftliche Forschungsanwendungen
endo-BCN-PEG2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling and modifying biomolecules such as proteins and oligonucleotides.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology .
Wirkmechanismus
The mechanism of action of endo-BCN-PEG2-NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester group with primary amines. The BCN group enables copper-free click chemistry with azide-tagged biomolecules, forming stable triazole linkages. These reactions facilitate the labeling, modification, and conjugation of various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- endo-BCN-PEG4-NHS ester
- endo-BCN-PEG8-NHS ester
- endo-BCN-PEG3-NHS ester
- endo-BCN-PEG4-Val-Cit-PAB-MMAE
- endo-BCN-PEG2-alcohol
Uniqueness
endo-BCN-PEG2-NHS ester is unique due to its specific combination of the BCN group and NHS ester group, which allows for efficient and selective labeling of primary amines and azide-tagged biomolecules. The PEG2 spacer enhances solubility in aqueous media, making it suitable for various biological and chemical applications .
Eigenschaften
Molekularformel |
C22H30N2O8 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H30N2O8/c25-19-7-8-20(26)24(19)32-21(27)9-11-29-13-14-30-12-10-23-22(28)31-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,23,28)/t16-,17+,18? |
InChI-Schlüssel |
HVVMKCPRACMDSI-JWTNVVGKSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


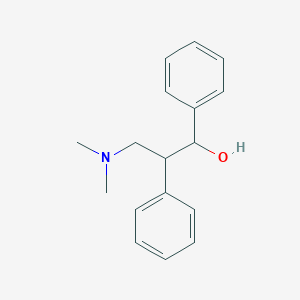
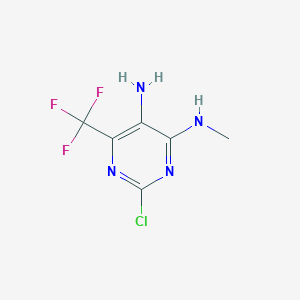
![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
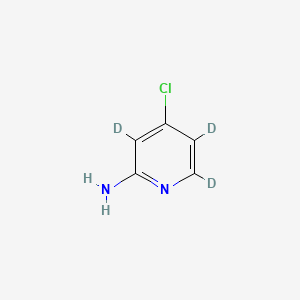

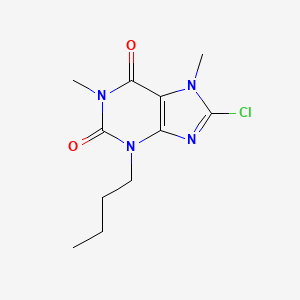

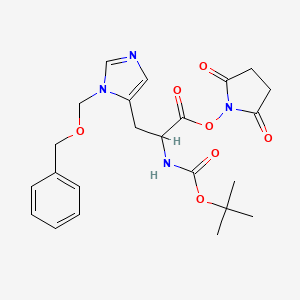

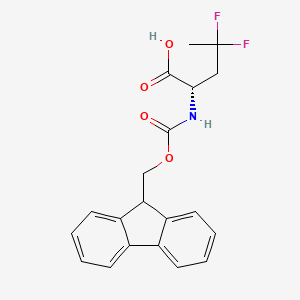
![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
